molecular formula C21H27FN6O3 B3014237 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-17-8

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3014237
CAS No.: 851941-17-8
M. Wt: 430.484
InChI Key: LWTYXQBIAYYONE-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a structurally complex scaffold with key substitutions:

  • 1- and 3-positions: Methyl groups, enhancing metabolic stability by reducing oxidative dealkylation susceptibility .
  • 7-position: A 2-methoxyethyl chain, which may improve aqueous solubility compared to bulkier alkyl or aromatic substituents .
  • 8-position: A piperazine moiety substituted with a 4-fluorophenyl group.

The compound’s design balances lipophilicity (from the arylpiperazine) and solubility (from the methoxyethyl group), making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O3/c1-24-19-18(20(29)25(2)21(24)30)28(12-13-31-3)17(23-19)14-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTYXQBIAYYONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a purine core substituted with various functional groups. The presence of a piperazine moiety and a methoxyethyl group enhances its pharmacological profile.

Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has shown potential in targeting the p38 MAPK pathway , which is crucial in inflammatory responses and cellular stress responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Biological Activity Overview

The biological activity of the compound can be summarized in the following key areas:

Activity Description
Kinase Inhibition Inhibits p38 MAPK, affecting cell proliferation and apoptosis in cancer cells .
Anti-inflammatory Effects Reduces levels of inflammatory cytokines, showing promise for treating rheumatoid arthritis .
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines; promotes apoptosis through kinase inhibition .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Rheumatoid Arthritis : A clinical study demonstrated that the compound significantly reduced inflammation markers in patients with rheumatoid arthritis. The inhibition of p38 MAPK was linked to improved clinical outcomes .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis. The mechanism was attributed to the downregulation of survival pathways mediated by p38 MAPK .
  • Pharmacokinetics and Toxicity : A pharmacokinetic study revealed that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicated a low incidence of adverse effects at therapeutic doses, making it a candidate for further development .

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : Detailed assays confirmed that the compound effectively inhibits p38 MAPK with an IC50 value in the low micromolar range, indicating strong potency .
  • Cytokine Profiling : Analysis of cytokine profiles post-treatment revealed significant reductions in TNF-alpha and IL-6 levels, reinforcing its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the purine-2,6-dione core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (7- and 8-positions) Molecular Weight Key Features Evidence ID
8-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8: 4-(3-Chlorophenyl)piperazine; 7: None (unsubstituted) 388.85 g/mol Chlorine increases lipophilicity; potential for enhanced target affinity.
8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 8: 4-(4-Chlorobenzyl)piperazine; 7: 2-Fluorobenzyl 499.91 g/mol Bulky benzyl groups may reduce solubility but improve membrane permeability.
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione 8: 4-(4-Methoxyphenyl)piperazine; 7: 3-Phenoxypropyl 490.6 g/mol Methoxy and phenoxy groups enhance solubility but may reduce metabolic stability.
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8: 4-(4-Methoxyphenyl)piperazine; 7: None (unsubstituted) 370.4 g/mol Lower molecular weight; methoxy group improves solubility.
7-Cinnamyl-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8: 4-(4-Fluorophenyl)piperazine; 7: Cinnamyl (styryl) 488.6 g/mol Cinnamyl group introduces planarity, possibly affecting binding pocket interactions.

Substituent Effects on Physicochemical Properties

  • Solubility : The 2-methoxyethyl group at the 7-position enhances aqueous solubility compared to unsubstituted (e.g., ) or benzyl-substituted analogues (e.g., ). Methoxy and hydroxyethyl groups (e.g., ) further improve solubility via hydrogen bonding.
  • Metabolic Stability: Fluorine and methyl groups (1- and 3-positions) resist oxidative metabolism, whereas compounds with benzyl or phenoxypropyl chains (e.g., ) may undergo faster CYP450-mediated degradation .

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